1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazole class. Its structure features a fused ring system that combines an imidazole ring with a pyridine ring. The compound is characterized by a methyl group at the first position and a carbonyl group at the second position, which contribute to its unique chemical identity and properties. This compound is often utilized in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically within the imidazole derivatives. It is recognized by its Chemical Abstracts Service registry number 1355004-58-8, which facilitates its identification in chemical databases. Its structural uniqueness and functional groups make it a subject of interest in both synthetic chemistry and pharmacology.
The synthesis of 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
The molecular structure of 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can be described as follows:
The three-dimensional conformation of this compound can significantly influence its reactivity and interaction with biological targets.
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can participate in various chemical reactions:
The mechanism of action for 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is primarily linked to its ability to interact with specific molecular targets within biological systems. In medicinal contexts, it may act as an enzyme inhibitor by binding to active sites of target enzymes, thereby disrupting their normal functions. This inhibition can affect metabolic pathways or signal transduction processes, leading to potential therapeutic effects.
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in various applications and formulations.
The applications of 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one span multiple scientific domains:
This compound's diverse applications highlight its significance in research and development across various scientific fields.
The construction of the imidazo[4,5-c]pyridine core relies heavily on cyclocondensation reactions between appropriately substituted pyridine precursors and carbonyl partners. A highly efficient zinc triflate-catalyzed methodology enables one-pot assembly of 2-substituted derivatives. This approach combines 3,4-diaminopyridine with aryl aldehydes in refluxing methanol, achieving moderate to good yields (44–67%) within 12 hours. Zinc triflate (30 mol%) acts as a mild Lewis acid catalyst, activating the carbonyl group for imine formation and subsequent dehydrative cyclization. Solvent optimization revealed methanol as optimal, with ethanol, THF, DMF, or water resulting in incomplete reactions or significantly reduced yields [1].
Alternative activation employs electrophilic nitroalkanes in polyphosphoric acid (PPA)/phosphorous acid (H₃PO₃) systems. Nitroalkanes (e.g., nitroethane, 1-nitropropane) are converted to phosphorylated nitronates under these conditions, which react with 2-(aminomethyl)pyridines. Optimization showed that a 1:1 mass ratio of 87% PPA to H₃PO₃ at 160°C provides optimal yields (up to 77%). This method facilitates the synthesis of imidazo[1,5-a]pyridines, demonstrating adaptability for generating analogues with alkyl chains at specific positions [3].
Table 1: Comparative Annulation Methodologies for Imidazopyridine Synthesis
Method | Catalyst/Reagent | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Zinc Triflate Catalysis | Zn(OTf)₂ (30 mol%) | MeOH, reflux, 12 h | 44–67% | Mild conditions, one-pot operation |
Nitroalkane/PPA-H₃PO₃ | PPA/H₃PO₃ (1:1) | 160°C, 1.5–2 h | Up to 77% | Tolerates aliphatic nitroalkanes |
Aldehyde Cyclocondensation | None (thermal) | AcOH, 90–95°C | Moderate* | Simplicity, halogen compatibility |
*Reported for analogous imidazo[4,5-b]pyridinones under halogenation conditions [7].
Stereoselective access to hexahydroimidazo[4,5-c]pyridinones, such as 1-methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one, remains challenging but critical for probing chirality-dependent biological activity. While direct asymmetric methods for this specific scaffold are underrepresented in the literature, chiral induction strategies during cyclization or via resolution are applicable. The zinc triflate-catalyzed annulation [1] offers potential for asymmetric modification by employing chiral ligands (e.g., bisoxazolines or phosphines) complexed with the Lewis acid to enforce facial selectivity during imine formation or cyclization.
Enantiopure precursors provide another route. Starting from chiral piperidine-3,4-diamines or N-protected amino acids, cyclodehydration can yield enantiomerically enriched hexahydro derivatives. For instance, N-Boc-protected (R)-piperidine-3,4-diamine condensed with triphosgene or carbonyl diimidazole forms the imidazolinone ring with retention of chirality. Subsequent N-methylation (CH₃I, K₂CO₃) delivers the target 1-methylhexahydro scaffold enantioselectively. This approach is instrumental for generating discrete enantiomers for structure-activity relationship (SAR) studies in drug discovery, particularly for targets like TLR7 agonists where stereochemistry influences receptor binding [5].
Radiolabeling, particularly carbon-11 methylation, enables real-time pharmacokinetic and biodistribution studies of imidazo[4,5-c]pyridine derivatives. This technique leverages the short half-life of ¹¹C (20.4 minutes) for positron emission tomography (PET) imaging. The 1-methyl group in hexahydroimidazopyridinones is an ideal site for isotopic labeling via N-alkylation of desmethyl precursors.
The standard protocol involves reacting a secondary amine precursor (e.g., hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one) with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of a mild base (e.g., NaOH or tetrabutylammonium hydroxide). Reactions are performed in anhydrous solvents (DMF or acetone) at room temperature for 2–5 minutes, achieving radiochemical yields of 15–40% (decay-corrected). Rapid purification via semi-preparative HPLC affords the tracer (e.g., 1-[¹¹C]-methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one) with high radiochemical purity (>95%) and molar activity (>37 GBq/μmol) [5]. This method is crucial for quantifying blood-brain barrier penetration, metabolic stability, and target engagement of candidate therapeutics.
Table 2: Radiolabeling Parameters for Imidazopyridinone Derivatives
Radiotracer | Precursor | Labeling Agent | Reaction Conditions | RCY (%) | Application Focus |
---|---|---|---|---|---|
1-[¹¹C]-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | Hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | [¹¹C]CH₃I | DMF, NaOH, RT, 3 min | 25–40 | Brain permeability studies |
6-[¹⁸F]Fluoro-1H-imidazo[4,5-c]quinolin-4-amine* | Nitro precursor | [¹⁸F]F⁻/K₂.2.2. | DMSO, 120°C, 10 min | 10–20 | Tumor targeting |
*Illustrative example from closely related TLR7 agonist scaffold [5]. RCY = Radiochemical Yield (decay-corrected).
Solid-phase synthesis enables rapid generation of imidazo[4,5-c]pyridinone libraries for high-throughput screening. While explicit protocols for 1-methylhexahydro derivatives are limited in the literature, established resin-bound strategies for analogous scaffolds are adaptable. A representative approach utilizes Wang resin-linked carboxylic acids or Rink amide resin-bound amines as anchor points.
For imidazopyridine synthesis, 4-chloro-3-nitro-pyridinecarboxylic acid can be coupled to Rink amide MBHA resin via amide bond formation. Sequential nucleophilic substitution with amines (introducing R¹ diversity), reduction of the nitro group (SnCl₂), and cyclization with carboxylic acids or aldehydes (introducing R² diversity) yield resin-bound imidazo[4,5-c]pyridines. N-Alkylation (e.g., with methyl iodide) followed by acidic cleavage (TFA/DCM) releases the 1-methylhexahydro analogues, albeit requiring post-cleavage reduction for the saturated hexahydro ring. Parallel synthesis in 96-well plates facilitates the production of 100+ compound libraries within days, accelerating SAR exploration for targets like enzyme inhibitors or GPCR modulators [2] [5].
Functionalization diversity is achieved through:
Automated purification via mass-directed HPLC ensures compound integrity, crucial for biological screening campaigns.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3